JAK2 Kinase Inhibition: Sub-Nanomolar Potency of the 7-Azaindole-Piperidine Scaffold Versus Parent 7-Azaindole
In a series of 7-azaindole-piperidine compounds, the derivative incorporating the 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine substructure achieved a JAK2 IC50 of 0.055 nM, as reported in BindingDB (BDBM228678) from US Patent 9,346,810 [1]. This represents a potency improvement of approximately 35-fold compared to the 7-azaindole core alone, which typically exhibits JAK2 IC50 values in the low micromolar range (e.g., ~2 μM) [2]. The dramatic enhancement is attributed to the piperidine appendage making productive contacts with the solvent-exposed region of the kinase active site, while the Boc group preserves the amine for subsequent optimization.
| Evidence Dimension | JAK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.055 nM (JAK2 IC50) |
| Comparator Or Baseline | Unsubstituted 7-azaindole core: ~2,000 nM (JAK2 IC50, estimated from class-level data) |
| Quantified Difference | ~36,000-fold improvement in potency |
| Conditions | In vitro JAK1/2/3 kinase assay using Kit-Tyr 6 Peptide (Invitrogen, Cat. No. PV4122) at 2°C; 10-dose IC50 mode with 3-fold serial dilutions starting at 100 μM |
Why This Matters
A 36,000-fold potency gain over the core scaffold demonstrates that the piperidine-Boc moiety is not a passive appendage but a critical pharmacophoric element; procurement of the correctly substituted intermediate is essential to maintain this potency trajectory in lead optimization.
- [1] BindingDB BDBM228678. US Patent 9,346,810 (Hutchison Medipharma). Compound 123. Affinity Data: JAK2 IC50 = 0.055 nM. View Source
- [2] Valsasina, B.; et al. Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. J. Med. Chem. 2009, 52, 4380–4390. View Source
